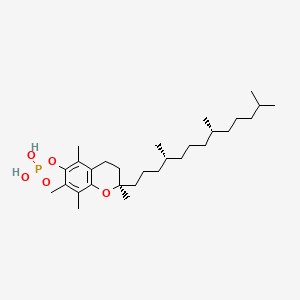

Fosfato de alfa-tocoferol

Descripción general

Descripción

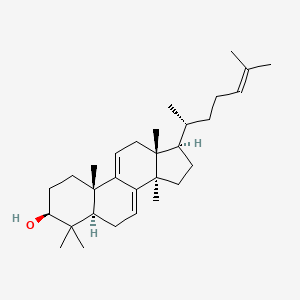

Alpha-Tocopherol phosphate (α-TP) is a water-soluble α-tocopherol analog . It is a member of the vitamin E family and is lipid soluble . Its biosynthesis is by the reaction of isopentyl diphosphate and homogentisic acid in plastid membranes . The putative biochemical activities of tocopherols are linked with the formation of tocopherol quinone species, which subsequently undergo degradation and recycling within cells/tissues .

Synthesis Analysis

The biosynthesis of tocopherols takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from methylerythritol phosphate pathway . In Tocopherol biosynthesis pathway, the first committed step is the condensation of homogentisic acid (HGA) and phytyl diphosphate to MPBQ by homogentisate phytyl transferase (VTE2) .Molecular Structure Analysis

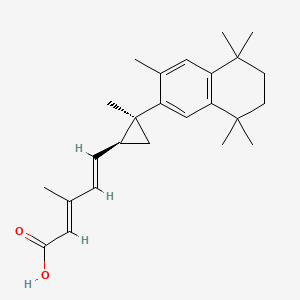

The molecular formula of α-Tocopherol phosphate is C29H51O5P . All feature a chromane ring, with a hydroxyl group that can donate a hydrogen atom to reduce free radicals and a hydrophobic side chain which allows for penetration into biological membranes .Chemical Reactions Analysis

Tocopherols show fluctuation in their quantity under abiotic stresses, suggesting their critical role as antioxidant and as an indicator of stress tolerance in plants .Physical And Chemical Properties Analysis

The physicochemical properties of α-tocopherol, the most abundant and active form of vitamin E in humans, are summarized in Table 1.1 . The melting point of RRR-α-tocopherol is 3 C .Aplicaciones Científicas De Investigación

Regulación del crecimiento y el metabolismo de las plantas

El alfa-tocoferol (α-Toc), un miembro de la familia de la vitamina E, juega un papel clave en una variedad de procesos metabólicos de las plantas. Puede mantener la integridad y la fluidez de las membranas fotosintéticas, neutralizar los radicales peroxi lípidos y bloquear la peroxidación lipídica mediante la eliminación de cationes oxidantes . También preserva la integridad de la membrana bajo limitaciones ambientales como la deficiencia de agua, el alto contenido de sal, los metales tóxicos, las altas/bajas temperaturas y las radiaciones .

Propiedades antioxidantes

El fosfato de alfa-tocoferol se ha utilizado como antioxidante para evaluar su protección contra el daño oxidativo en las neuronas del hipocampo de rata . Sus potentes propiedades antioxidantes se deben a su capacidad para interactuar con grupos acil poliinsaturados y eliminar los radicales peroxilo lipídicos y eliminar las especies reactivas de oxígeno (ROS), protegiendo así los ácidos grasos de la peroxidación lipídica .

Propiedades fotoprotectoras

Se ha demostrado que el pretratamiento con this compound protege contra el daño del ADN inducido por la radiación UV y reduce el número de células de quemaduras solares apoptóticas epidérmicas .

Biosíntesis en plantas

La biosíntesis del alfa-tocoferol varía durante las etapas de crecimiento y desarrollo, así como en diferentes condiciones ambientales . Se produce por la reacción del difosfato de isopentilo y el ácido homogentísico en las membranas plastidales .

Transporte a través de la membrana plasmática

El this compound se ha utilizado para estudiar sus mecanismos moleculares y su transporte a través de la membrana plasmática .

Adyuvante en el tratamiento del cáncer

Se ha demostrado que el this compound aumenta el efecto antitumoral de las sustancias farmacológicas, lo que lo convierte en un posible adyuvante en la quimioprevención y el tratamiento del cáncer .

In Vivo

In vivo experiments are used to study the effects of α-TP on living organisms. In these experiments, α-TP is administered to the organism and its effects on the organism’s physiology and biochemical processes are studied. These experiments can be used to study the effects of α-TP on diseases such as cancer and cardiovascular diseases.

In Vitro

In vitro experiments are used to study the effects of α-TP on cells in a laboratory setting. In these experiments, α-TP is added to cells and its effects on the cell’s physiology and biochemical processes are studied. These experiments can be used to study the effects of α-TP on diseases such as cancer and cardiovascular diseases.

Mecanismo De Acción

Target of Action

Alpha-Tocopherol phosphate (α-TP) is a member of the vitamin E family and is lipid-soluble . It primarily targets the cellular membranes of organisms, where it plays a key role in a variety of metabolic processes . It can maintain the integrity and fluidity of photosynthesizing membranes .

Mode of Action

Alpha-Tocopherol phosphate interacts with its targets by neutralizing lipid peroxy radicals, consequently blocking lipid peroxidation by quenching oxidative cations . It preserves membrane integrity by retaining membranous structural components under environmental constraints . Additionally, α-TP induces cellular signaling pathways within biological membranes .

Biochemical Pathways

The biosynthesis of α-TP takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway . The regulation of tocopherol biosynthesis in photosynthetic organisms occurs, at least partially, at the level of key enzymes .

Pharmacokinetics

It is known that α-tp is detectable at appreciable levels in the plasma after supplementation . There is inadequate data on the plasma concentrations of α-TP that are sufficient to demonstrate significant physiological effect . Biodistribution studies show their accumulation in vital organs of the body .

Result of Action

Many effects of α-TP have been described. In cell culture, α-TP affects proliferation, apoptosis, signal transduction, and gene expression . In animal studies, α-TP prevents atherosclerosis, ischemia/reperfusion injury, and induces hippocampal long-term potentiation .

Action Environment

The action of α-TP can be influenced by various environmental factors. For instance, α-TP biosynthesis changes during plant development and in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . Currently, exogenous application of α-TP has been widely reported as a potential means of promoting resistance in plants to a variety of stressful environments .

Actividad Biológica

α-TP has been shown to have a variety of biological activities, including antioxidant, anti-inflammatory, and anti-cancer activities. It has also been shown to have neuroprotective, cardioprotective, and hepatoprotective activities.

Biochemical and Physiological Effects

α-TP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, reduce inflammation, and reduce cell death. It has also been shown to reduce the levels of pro-inflammatory mediators, reduce the levels of cholesterol and triglycerides, and reduce the risk of cardiovascular disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using α-TP in laboratory experiments is its water solubility, which makes it easier to handle and administer. Additionally, it is relatively inexpensive and can be easily synthesized. A limitation of using α-TP in laboratory experiments is that its effects on living organisms are not well understood.

Direcciones Futuras

Future research should focus on further elucidating the mechanisms of action of α-TP and its potential therapeutic applications. Additionally, further research should focus on developing better methods for synthesizing and administering α-TP in laboratory experiments. Other potential future directions include studying the effects of α-TP on other diseases, such as diabetes and Alzheimer’s disease, and exploring the potential of using α-TP as a dietary supplement.

Safety and Hazards

Propiedades

IUPAC Name |

[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H51O5P/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(34-35(30,31)32)23(5)24(6)28(26)33-29/h20-22H,9-19H2,1-8H3,(H2,30,31,32)/t21-,22-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIUXBHZFNHITF-IEOSBIPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)(O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OP(=O)(O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H51O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50221445, DTXSID50902489 | |

| Record name | D-alpha-Tocopherol phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-alpha-Tocopheryl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50902489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38976-17-9, 71276-50-1 | |

| Record name | DL-α-Tocopheryl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38976-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Tocopherol phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038976179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-alpha-Tocopherol phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071276501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-alpha-Tocopherol phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-alpha-Tocopheryl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50902489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2R-(4R*,8R*)]-(±)-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-yl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-TOCOPHEROL PHOSPHATE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7EZ83SETP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .ALPHA.-TOCOPHEROL PHOSPHATE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7Q15MLX1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

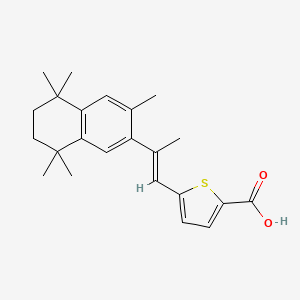

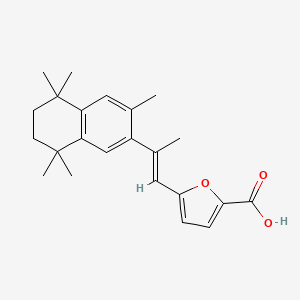

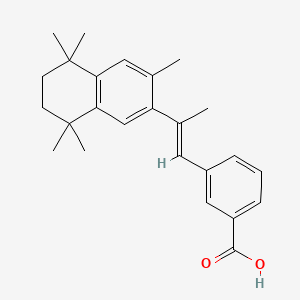

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoic acid](/img/structure/B1665644.png)